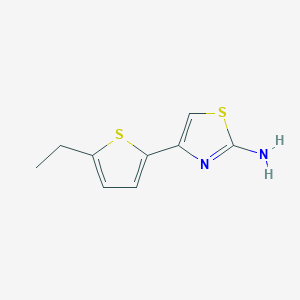

4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine, also known as ETTA, is an organic compound used in scientific research as a laboratory reagent. It is a heterocyclic amine, meaning it contains both nitrogen and sulfur atoms in its structure. ETTA has been used in a variety of scientific research applications, including in vivo and in vitro studies, and has been found to have a wide range of biological activities.

Applications De Recherche Scientifique

Antimicrobial Activity

Thiophene derivatives, including 4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine, have shown promising results in antimicrobial studies. They have been tested against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, exhibiting potent antibacterial properties . These compounds can be crucial in developing new antibiotics to combat antibiotic-resistant bacteria.

Anticancer Properties

Some thiophene derivatives have been evaluated for their anticancer activity, particularly against human lung cancer cell lines (A-549). They have demonstrated effective cytotoxic activity, which could be harnessed in the development of novel anticancer drugs . The specific compound could be a candidate for further research in this field.

Antioxidant Effects

The antioxidant capacity of thiophene compounds has been assessed using methods like the DPPH assay. Certain derivatives have shown excellent antioxidant activity, which is beneficial in preventing oxidative stress-related diseases . This property could lead to the development of therapeutic agents that protect against cellular damage.

Anticorrosion Applications

In the field of materials science, thiophene derivatives have been used to test anticorrosion efficiency. Some compounds have shown high anticorrosion efficiency, which is significant for protecting metals from corrosion . This application is particularly relevant in industrial settings where metal preservation is critical.

Anti-inflammatory and Analgesic Effects

Thiophene derivatives are known to possess anti-inflammatory and analgesic properties. They can be incorporated into drugs that alleviate pain and reduce inflammation, making them valuable in treating conditions like arthritis .

Anesthetic Applications

Certain thiophene derivatives are used as voltage-gated sodium channel blockers and have anesthetic properties. For example, articaine, a thiophene derivative, is used as a dental anesthetic in Europe . Research into similar compounds could expand the range of available anesthetics.

Antifungal Activity

Thiophene compounds have also been tested for antifungal activity, showing effectiveness against fungi such as Candida albicans and Aspergillus niger. This opens up possibilities for new antifungal medications, which are crucial in treating fungal infections .

Kinase Inhibition

Thiophene derivatives have been identified as potential kinase inhibitors. Kinases are enzymes that play a vital role in various cellular processes, and their inhibition can be a strategy to treat diseases like cancer . Further exploration of thiophene compounds could lead to the discovery of new kinase inhibitors.

Propriétés

IUPAC Name |

4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S2/c1-2-6-3-4-8(13-6)7-5-12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZHXUUINWLKJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-bromo-4-methylphenyl)carbamothioyl]-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B453873.png)

![methyl (2Z)-2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B453874.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(4-iodophenyl)carbamothioyl]benzamide](/img/structure/B453875.png)

![1-ethyl-N-[(4-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B453878.png)

![5-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)-2-furamide](/img/structure/B453879.png)

![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453880.png)

![3-({[3-(Ethoxycarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B453882.png)

![ethyl 2-{[({4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B453883.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(2-iodophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B453884.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B453885.png)

![ethyl 2-{[({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)carbothioyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B453886.png)

![N-[(2-bromo-4-methylphenyl)carbamothioyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B453889.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(4-iodo-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B453890.png)

![(E)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B453896.png)